An In-depth Technical Guide to 3-Bromo-1-hexene: Chemical Properties and Structure
An In-depth Technical Guide to 3-Bromo-1-hexene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 3-Bromo-1-hexene. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis, and visual representations of key chemical processes. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Chemical Structure and Identification
3-Bromo-1-hexene is an organobromine compound and a constitutional isomer of other bromohexenes. Its structure is characterized by a six-carbon chain with a double bond at the first position (between C1 and C2) and a bromine atom attached to the third carbon. This allylic bromide is a versatile intermediate in organic synthesis.
Table 1: Structural and Identification Data for 3-Bromo-1-hexene
| Identifier | Value |
| IUPAC Name | 3-bromohex-1-ene[1] |
| CAS Number | 54684-73-0[1] |
| Molecular Formula | C₆H₁₁Br[1] |
| SMILES | CCCC(Br)C=C[1] |
| InChI | InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3[1] |
| InChIKey | UTVCDGRAYVLNBH-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 3-Bromo-1-hexene are summarized below. It is important to note that experimental values can vary slightly depending on the source and purity of the sample.
Table 2: Physicochemical Properties of 3-Bromo-1-hexene and its Isomers
| Property | 3-Bromo-1-hexene | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene | 6-Bromo-1-hexene |
| Molecular Weight ( g/mol ) | 163.06[1] | 163.06[2] | 163.06[3] | 163.06 |
| Boiling Point (°C) | 141.2 at 760 mmHg | 149-151 | Not available | 47-51 at 16 mmHg |
| Density (g/mL) | 1.196 | Not available | Not available | 1.22 at 25 °C |
| Refractive Index | 1.459 | 1.4715 (20 °C) | Not available | 1.465 (20 °C) |
Experimental Protocols
The synthesis of bromohexene isomers often involves the bromination of a corresponding alcohol or alkene. Due to allylic rearrangement, the synthesis of a specific isomer can be challenging and often results in a mixture of products. Below are detailed experimental protocols for reactions related to bromohexenes.
Synthesis of 1-Bromo-3-hexene (B2517785) from 3-hexen-1-ol
A common route to synthesize 1-bromo-3-hexene involves the reaction of 3-hexen-1-ol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[4][5] During this reaction, allylic rearrangement can occur, leading to the formation of 3-bromo-1-hexene as a byproduct.[4]
Using Phosphorus Tribromide (PBr₃): [5][6]
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Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with trans-3-hexen-1-ol (B1233542) and anhydrous diethyl ether under a nitrogen atmosphere and cooled to 0 °C in an ice bath.[5]
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Addition of Reagent: Phosphorus tribromide (approximately 0.33 to 0.4 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the stirred solution of the alcohol.[6]
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Reaction Progression: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).[5][6]
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Workup: The reaction is quenched by carefully pouring the mixture over ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.[6]
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield 1-bromo-3-hexene.[5]
Potential Side Reaction: Allylic Rearrangement
During the synthesis, the intermediate allylic carbocation is resonance-stabilized, which can lead to the formation of the constitutional isomer, 3-bromo-1-hexene.[4] Careful control of reaction conditions, such as temperature, can help to minimize this rearrangement.[4]
Figure 1. Synthetic pathway to 1-Bromo-3-hexene and the competing allylic rearrangement leading to 3-Bromo-1-hexene.
O-Alkylation of Phenols using 1-Bromo-3-hexene
1-Bromo-3-hexene can be employed as an alkylating agent to introduce a hexenyl group onto nucleophiles, such as phenols.[7]
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Reaction Setup: To a round-bottom flask containing a solution of a substituted phenol (B47542) in an anhydrous solvent like acetone, an anhydrous base such as potassium carbonate is added.[7]
-
Addition of Alkylating Agent: 1-Bromo-3-hexene is added to the stirred mixture.[7]
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Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC until completion.[7]
-
Workup and Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with saturated sodium bicarbonate solution and brine. After drying and solvent removal, the crude product is purified by column chromatography.[7]
Figure 2. Experimental workflow for the O-alkylation of a phenol using 1-Bromo-3-hexene.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Bromo-1-hexene and its isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and stereochemistry of the molecule. For 1-bromo-3-hexene, the coupling constants (J-values) of the vinylic protons can be used to distinguish between the (E) and (Z) isomers.[8] The presence of isomeric impurities, such as 3-bromo-1-hexene, will result in additional, distinct sets of peaks in the NMR spectrum.[8]
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Infrared (IR) Spectroscopy: The IR spectrum of a bromohexene will show characteristic peaks for C-H stretching of the alkene and alkane portions, as well as a C=C stretching vibration.[9] For instance, a sharp absorption around 3000 cm⁻¹ corresponds to the sp² C-H stretching, a band near 1590-1680 cm⁻¹ is indicative of the C=C stretch, and sp³ C-H stretches appear just below 3000 cm⁻¹.[9]
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. A key feature to look for in the mass spectrum of a bromo-compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10]
Public databases such as PubChem provide access to some spectroscopic information for various bromohexene isomers.[1][2]
Conclusion
3-Bromo-1-hexene and its isomers are valuable intermediates in organic synthesis. A thorough understanding of their chemical properties, structural characteristics, and synthetic methodologies is essential for their effective application in research and development. The information and protocols provided in this guide are intended to support scientists in their work with these versatile chemical building blocks.
References
- 1. 3-Bromohex-1-ene | C6H11Br | CID 19963847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-hexene | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. benchchem.com [benchchem.com]
